N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide
Description
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide is a benzamide derivative featuring a 1,3-dioxo-isoindole core substituted at the 5-position with a 4-methylbenzamide group. These analogs share the isoindole dione scaffold but differ in substituents, enabling comparative analysis of electronic, steric, and functional group effects.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-9-2-4-10(5-3-9)14(19)17-11-6-7-12-13(8-11)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIKTHQSXFBPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide typically involves the reaction of phthalic anhydride with an amine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the formation of the isoindoline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the use of high-pressure reactors to ensure complete conversion of reactants. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogs with Isoindole Dione Cores
Substituent Variations on the Isoindole Nitrogen
- Compound 8c (ZHAWOC5979) : Features a 2-benzyl group on the isoindole nitrogen and a 2-(4-{[5-(benzyloxy)pentyl]oxy}phenyl)acetamide substituent. Yield: 44% .
- Compound 8d (ZHAWOC5682) : Substituted with a 2-[(4-fluorophenyl)methyl] group on the isoindole nitrogen and a 2-(4-{[5-(benzyloxy)pentyl]oxy}phenyl)acetamide. Yield: 58% .
- Compound 9d (ZHAWOC5683) : Contains a 2-[(4-fluorophenyl)methyl] group on the isoindole nitrogen and a 2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide. Yield: 44% .
- Compound 9e (ZHAWOC6021) : Differs from 9d by a 3-fluorophenylmethyl substitution. Yield: 46% .
Key Observations :
- Fluorinated substituents (e.g., 8d, 9d, 9e) generally yield higher synthesis efficiencies (58% vs. 44% for non-fluorinated 8c) , likely due to electron-withdrawing effects stabilizing intermediates.
- Hydrophilic groups (e.g., hydroxypentyloxy in 9d/9e ) may reduce lipophilicity compared to benzyloxy groups in 8c/8d .
Spectral Data Comparison
Insights :
- Fluorine atoms in 8d and 9d/9e induce deshielding in adjacent protons and carbons, altering NMR shifts .
- Hydroxypentyloxy groups in 9d/9e introduce distinct triplet signals (δ 3.5–3.2) for terminal CH2-OH .
Heterocycle-Modified Analogs
Thiadiazole-Based Analog ()
N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide
- Structure : Replaces isoindole dione with a 1,2,4-thiadiazole ring.
- Molecular Weight : 249.29 g/mol .
- Lower molecular weight (vs. ~350–400 g/mol for isoindole analogs) suggests improved solubility but reduced steric bulk .
Indole-Based Analog ()
4-Butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- Structure : Features an indole core (vs. isoindole) with a 4-butoxybenzamide group.
- Key Differences :
Functional Group Variations in Benzamide Derivatives
N,O-Bidentate Directing Group ()
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Biological Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C15H15N3O3
- Molecular Weight : 287.31 g/mol
- CAS Number : 1178456-03-5
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival. For instance, it has been noted to interact with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division .
- Antitumor Activity : Preliminary studies have indicated that the compound exhibits antitumor properties, particularly against certain cancer cell lines. Its mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival .
- Anti-inflammatory Effects : The compound has also shown promise as an anti-inflammatory agent. Research indicates that it may reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits DHFR leading to reduced cell growth | |
| Antitumor Activity | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Studies
-
Antitumor Efficacy :
- A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent for breast cancer treatment.
-
Inflammatory Response :
- In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema formation and pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be further investigated for its role in treating inflammatory diseases like arthritis .
Research Findings
Recent investigations into the pharmacological properties of this compound highlight its potential as a lead compound for drug development:
- Cytotoxicity Studies : The compound was tested against various human cancer cell lines (e.g., HeLa, A549) showing promising results with selective cytotoxic effects compared to non-cancerous cells.
- Mechanistic Insights : Further research is needed to elucidate the precise molecular mechanisms through which this compound exerts its effects, particularly regarding its interaction with specific cellular pathways involved in apoptosis and inflammation.
Q & A
Q. What are the recommended synthetic routes for preparing N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide, and what reaction conditions optimize yield?
- Methodological Answer : A common approach involves coupling 4-methylbenzoyl chloride with 5-amino-1,3-dihydroisoindole-1,3-dione under amide-forming conditions. highlights the use of tetrahydrofuran (THF) as a solvent with diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) to activate the reaction, achieving yields of ~75% at 20°C . For reproducibility, stoichiometric ratios (e.g., 1.2 equivalents of acyl chloride to amine) and inert atmospheres (N₂/Ar) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the isoindole-dione ring (δ 7.8–8.2 ppm for aromatic protons) and the methylbenzamide group (δ 2.4 ppm for CH₃).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, as validated in for isoindole derivatives. Hydrogen-bonding patterns in the crystal lattice can reveal stacking interactions critical for stability .
- HRMS : Exact mass analysis (e.g., m/z 296.0922 for C₁₆H₁₂N₂O₃) ensures molecular integrity.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data when testing this compound against metabotropic glutamate receptors (mGluRs)?
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to improve proteolysis-targeting chimera (PROTAC) efficacy using this compound?
- Methodological Answer : illustrates the use of isoindole-dione scaffolds in PROTACs for androgen receptor degradation. Key SAR strategies:
- Linker Optimization : Incorporate PEG or piperazine spacers (e.g., 2-azaspiro[3.3]heptane) to balance solubility and binding .
- Warhead Modification : Replace 4-methylbenzamide with 2-chloro-4-cyanophenoxy groups to enhance E3 ligase recruitment.
- In Silico Docking : Use AutoDock Vina to predict binding affinities to VHL or CRBN ligases.
Q. How can polymorphic forms of this compound impact preclinical development, and what analytical methods differentiate them?
- Methodological Answer : emphasizes the importance of polymorph screening for drug-like properties. Methods include:
- DSC/TGA : Identify melting points and thermal stability (e.g., Form I vs. Form II).
- PXRD : Compare diffraction patterns (e.g., 2θ = 12.4°, 18.7° for crystalline forms).
- Solubility Studies : Use biorelevant media (FaSSIF/FeSSIF) to assess bioavailability differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
